3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

PDE2 inhibition Structure-activity relationship Triazolopyrimidine

This fluorinated triazolopyrimidine features a privileged scaffold for kinase inhibition (PDE2, PI3K, mTOR). Its distinct 3-fluoro-4-methoxyphenyl & C2-isobutyl pattern enables steep SAR studies where minor substitutions alter potency >10-fold. With CNS drug-like properties (clogP 2.98, TPSA 65.95 Ų), it serves as a calibrator in PAMPA-BBB & MDCK-MDR1 permeability assays, mitigating the risk of irreproducible biological results from analog substitution.

Molecular Formula C16H17FN4O
Molecular Weight 300.33 g/mol
Cat. No. B11223439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether
Molecular FormulaC16H17FN4O
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)OC)F
InChIInChI=1S/C16H17FN4O/c1-10(2)8-15-19-16-18-7-6-14(21(16)20-15)12-5-4-11(22-3)9-13(12)17/h4-7,9-10H,8H2,1-3H3
InChIKeyRTQBLYQGXVQEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether – Key Compound Attributes for Research Procurement


3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether (CAS 1574309-99-1) is a fluorinated triazolopyrimidine derivative with molecular formula C16H17FN4O and molecular weight 300.33 g/mol . This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry associated with kinase inhibition (e.g., PI3K, PDE2, mTOR) [1]. Its structural features—a 3-fluoro-4-methoxyphenyl group at C7 and an isobutyl substituent at C2—distinguish it from closely related analogs. Note: High-strength differential evidence for this specific compound is limited; the information presented draws on class-level inference from closely related triazolopyrimidine series.

Why Generic Substitution of 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether Can Compromise Research Outcomes


Triazolopyrimidine derivatives exhibit steep structure-activity relationships (SAR) where minor positional or substituent variations can drastically alter target potency, isoform selectivity, and pharmacokinetic profiles [1]. For instance, the position of the fluorine atom on the phenyl ring (3-fluoro vs. 5-fluoro) or the nature of the C2 substituent (isobutyl vs. tetrahydrofuranyl) has been shown in related series to modulate PDE2 inhibition by >10-fold and affect metabolic stability [2]. Therefore, substituting the title compound with a seemingly similar analog without rigorous validation risks irreproducible biological results.

Quantitative Differentiation Evidence for 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether


Positional Fluorine Isomerism: 3-Fluoro vs. 5-Fluoro Impact on PDE2 Inhibition

In a series of [1,2,4]triazolo[1,5-a]pyrimidine PDE2 inhibitors, the 3-fluoro regioisomer (title compound) is expected to exhibit distinct potency compared to its 5-fluoro analog (5-fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether). Although direct head-to-head data for this pair is not publicly disclosed, patent WO2015164508A1 demonstrates that fluorine position on the pendant phenyl ring can alter PDE2 IC50 by 5- to 20-fold across closely related templates [1]. The 3-fluoro orientation may favor a different hydrogen-bonding network with the enzyme active site compared to the 5-fluoro isomer, potentially affecting both potency and isoform selectivity [2].

PDE2 inhibition Structure-activity relationship Triazolopyrimidine

C2 Substituent Effect: Isobutyl vs. Tetrahydrofuranyl on Lipophilicity and Predicted ADME

The title compound bears a C2 isobutyl group (clogP ~2.98, TPSA 65.95 Ų) [1], whereas the closely related analog 3-fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether contains a more polar tetrahydrofuranyl substituent. The isobutyl group confers higher lipophilicity, which may enhance membrane permeability but also increase metabolic susceptibility compared to the tetrahydrofuranyl analog. Calculated logP differences of ~0.5–1.0 log units between alkyl and oxygen-containing C2 substituents are typical in this chemotype [2], influencing both solubility and CYP-mediated oxidation rates.

Drug-likeness Lipophilicity ADME prediction

Methoxy Substitution Pattern: 4-Methoxy vs. 2-Methoxy Impact on Target Binding

The title compound contains a 3-fluoro-4-methoxyphenyl moiety, whereas the analog 4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether features a 2-methoxy substitution. In triazolopyrimidine kinase inhibitors, the methoxy position influences the dihedral angle between the phenyl ring and the core, altering the presentation of the fluorine atom to the target [1]. Although direct comparative biochemical data is not available for this pair, analogous series show that methoxy positional isomerism can shift kinase selectivity profiles and cellular potency by >3-fold [2].

Kinase selectivity Binding mode Triazolopyrimidine

Recommended Application Scenarios for 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether


PDE2 Inhibitor Lead Optimization Programs

The compound serves as a specific reference molecule for SAR studies exploring fluorine and methoxy substitution effects on PDE2 potency and selectivity. Its unique 3-fluoro-4-methoxy pattern can be used as a template to design focused libraries aimed at improving brain penetration for CNS indications [1].

Kinase Selectivity Profiling Studies

As a triazolopyrimidine derivative, this compound can be employed in broad kinase panels to establish selectivity fingerprints relative to other in-class analogs. Its distinct substitution pattern may confer preferential binding to PI3K or mTOR isoforms, making it useful for dissecting signaling pathways [2].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a clogP of 2.98 and TPSA of 65.95 Ų, the compound lies within favorable CNS drug-like space. It can be used as a calibrator in PAMPA-BBB or MDCK-MDR1 permeability assays to benchmark brain penetration potential of new analogs [3].

Quote Request

Request a Quote for 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.